L-4-hydroxy-2-oxoglutaric acid

Description

Molecular Formula and Functional Groups

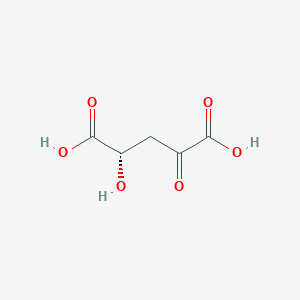

L-4-hydroxy-2-oxoglutaric acid possesses the molecular formula C5H6O6, representing a relatively compact organic molecule with multiple oxygen-containing functional groups. The compound exhibits a molecular weight of 162.10 g/mol as computed by PubChem database systems, making it a small to medium-sized organic acid. The structural framework consists of a five-carbon backbone with strategically positioned functional groups that define its chemical properties and reactivity patterns.

The molecule contains several distinct functional groups that contribute to its overall chemical behavior and properties. Two carboxyl groups (-COOH) are present at positions 1 and 5 of the carbon chain, providing the compound with dicarboxylic acid characteristics. These carboxyl groups are responsible for the compound's acidic properties and its ability to form various salt derivatives through deprotonation reactions. A hydroxyl group (-OH) is located at the 2-position of the carbon chain, contributing to the compound's hydrophilic nature and providing additional sites for hydrogen bonding interactions.

A ketone functional group (C=O) occupies the 4-position of the molecular structure, which classifies this compound within the gamma-keto acids family. This ketone group plays a crucial role in the compound's reactivity, particularly in aldol-type reactions and nucleophilic addition processes. The presence of this ketone group at the gamma position relative to one of the carboxyl groups creates unique chemical properties that distinguish it from other hydroxy acids.

The combination of these functional groups creates a molecule with amphiphilic characteristics, possessing both hydrophilic regions due to the carboxyl and hydroxyl groups, and hydrophobic regions from the carbon backbone. The spatial arrangement of these functional groups, particularly the positioning of the hydroxyl group at the 2-carbon and the ketone at the 4-carbon, creates specific steric and electronic environments that influence the compound's chemical reactivity and biological activity.

| Functional Group | Position | Chemical Formula | Properties |

|---|---|---|---|

| Carboxyl Group | C-1 | -COOH | Acidic, hydrogen bonding |

| Hydroxyl Group | C-2 | -OH | Hydrophilic, chiral center |

| Ketone Group | C-4 | C=O | Electrophilic, reactive |

| Carboxyl Group | C-5 | -COOH | Acidic, hydrogen bonding |

Stereochemical Configuration (L- vs. D-Enantiomers)

The stereochemical configuration of this compound represents a critical aspect of its molecular identity, distinguishing it from its D-enantiomer through specific spatial arrangements of atoms around the chiral center. The compound exists as an optically active form with L-configuration, indicating that the hydroxyl group at the 2-carbon position adopts a specific three-dimensional orientation that defines its stereochemical properties. This L-configuration follows the Fischer projection convention, where the compound is designated based on the absolute configuration of its chiral carbon center.

The chiral center in this compound is located at the 2-carbon position, where the hydroxyl group is attached. In the L-enantiomer, the stereochemical arrangement follows the (2S)-configuration according to the Cahn-Ingold-Prelog priority rules, as evidenced by its systematic name (2S)-2-hydroxy-4-oxopentanedioic acid. This specific configuration results in distinct optical rotation properties that can be measured using polarimetry techniques to distinguish it from the racemic mixture or the D-enantiomer.

The D-enantiomer of 4-hydroxy-2-oxoglutaric acid exhibits the opposite stereochemical configuration, designated as (2R)-2-hydroxy-4-oxopentanedioic acid. Database records indicate that the D-form has distinct chemical identifiers, including ChEBI:4083 and KEGG ID C05946, which differentiate it from the L-form in chemical databases. The D-enantiomer possesses a molecular weight identical to the L-form at 162.10 g/mol, but exhibits opposite optical rotation properties due to its different spatial arrangement.

Comparative analysis between the L- and D-enantiomers reveals significant differences in their database representations and potential biological activities. The L-form is assigned ChEBI ID 71689, while the D-form carries ChEBI ID 4083, reflecting their distinct molecular identities in chemical databases. These enantiomers exhibit identical molecular formulas and molecular weights but differ in their three-dimensional structures, leading to different interactions with chiral environments and potentially different biological activities.

The racemic mixture of 4-hydroxy-2-oxoglutaric acid, containing equal proportions of both L- and D-enantiomers, has been extensively studied and documented in various chemical databases. This racemic form lacks optical activity due to the cancellation of optical rotation from the two enantiomers, and it carries the Chemical Abstracts Service registry number 1187-99-1. The racemic mixture exhibits the same molecular formula C5H6O6 but displays different physical properties compared to the individual enantiomers.

| Enantiomer | Configuration | ChEBI ID | CAS Number | Optical Activity |

|---|---|---|---|---|

| This compound | (2S) | CHEBI:71689 | 15044-43-6 | Levorotatory |

| D-4-hydroxy-2-oxoglutaric acid | (2R) | CHEBI:4083 | 15044-42-5 | Dextrorotatory |

| Racemic mixture | (±) | Not applicable | 1187-99-1 | Optically inactive |

Derivatives and Analogues

This compound forms several important derivatives and analogues through various chemical modifications and ionization processes. The most significant derivatives arise from the deprotonation of the carboxyl groups, leading to the formation of 4-hydroxy-2-oxoglutarate salts with different charge states. These ionic forms represent crucial derivatives that exhibit altered solubility properties and different chemical reactivities compared to the parent acid.

The dianion form, designated as 4-hydroxy-2-oxoglutarate(2-), results from the complete deprotonation of both carboxyl groups in the molecule. This derivative carries a formal charge of -2 and exhibits significantly enhanced water solubility compared to the neutral acid form. The dianion form has been assigned ChEBI ID 17742 and serves as an important metabolic intermediate in various biological systems. The molecular formula of this derivative is C5H4O6-2, reflecting the loss of two protons from the parent compound.

Monoanion derivatives also exist, representing partially deprotonated forms of the parent acid where only one carboxyl group has lost its proton. These intermediate ionization states exhibit properties between those of the neutral acid and the fully deprotonated dianion, providing a range of chemical behaviors depending on the solution conditions such as pH and ionic strength. The monoanion form demonstrates selective deprotonation patterns that can be influenced by the local chemical environment and the presence of other ionic species.

Methyl ester derivatives represent another important class of analogues where the carboxyl groups are converted to ester functionalities through reaction with methanol. These derivatives exhibit altered polarity and solubility characteristics, making them useful for various analytical and synthetic applications. The esterification process can be selective, allowing for the formation of mono-methyl or di-methyl ester derivatives with distinct chemical properties.

Structural analogues of this compound include related gamma-keto acids that share similar functional group arrangements but differ in carbon chain length or substitution patterns. These analogues belong to the same chemical family of gamma-keto acids and derivatives, characterized by the presence of a ketone group at the gamma position relative to a carboxyl group. Comparative studies of these analogues provide insights into structure-activity relationships and the influence of molecular modifications on chemical and biological properties.

The compound 4-hydroxy-4-methyl-2-oxoglutarate represents a closely related analogue that features an additional methyl group at the 4-position carbon. This structural modification alters the steric environment around the ketone group and influences the compound's reactivity in aldolase-catalyzed reactions. Research has demonstrated that enzymes show differential selectivity toward this methyl-substituted analogue compared to the unsubstituted parent compound, highlighting the importance of precise structural features in molecular recognition processes.

| Derivative/Analogue | Molecular Formula | Charge State | Key Structural Difference |

|---|---|---|---|

| 4-hydroxy-2-oxoglutarate(2-) | C5H4O6-2 | -2 | Complete deprotonation |

| 4-hydroxy-2-oxoglutarate(1-) | C5H5O6- | -1 | Partial deprotonation |

| 4-hydroxy-4-methyl-2-oxoglutarate | C6H8O6 | 0 | Additional methyl group |

| Dimethyl ester derivative | C7H10O6 | 0 | Esterified carboxyl groups |

Properties

Molecular Formula |

C5H6O6 |

|---|---|

Molecular Weight |

162.1 g/mol |

IUPAC Name |

(2S)-2-hydroxy-4-oxopentanedioic acid |

InChI |

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/t2-/m0/s1 |

InChI Key |

WXSKVKPSMAHCSG-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)O)C(=O)C(=O)O |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Role and Metabolism

L-4-hydroxy-2-oxoglutaric acid is a key intermediate in the metabolism of proline and hydroxyproline. It is involved in the degradation pathways of these amino acids, playing a crucial role in the production of pyruvate and glyoxylate through the action of the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1) . This enzyme catalyzes the cleavage of this compound into pyruvate and glyoxylate, linking it to important metabolic processes such as gluconeogenesis and amino acid metabolism .

2.1. Metabolic Disorders

This compound has been implicated in metabolic disorders such as primary hyperoxaluria type 3 (PH3), where mutations in HOGA1 lead to excessive production of oxalate, resulting in kidney stone formation . Understanding the metabolism of this compound can provide insights into managing conditions associated with oxalate overproduction.

2.2. Biomarker Potential

Recent studies suggest that this compound may serve as a potential biomarker for dietary intake, particularly from animal sources . Its detection in various foods indicates its relevance in nutritional studies and metabolic profiling.

3.1. Cancer Research

Research has indicated that this compound might play a role in cancer biology, particularly concerning its effects on cell metabolism and signaling pathways . The modulation of its metabolic pathways could have implications for cancer treatment strategies by targeting metabolic dysregulation in tumor cells.

3.2. Cosmetic Formulations

The compound's antioxidant properties have led to interest in its application within cosmetic formulations . Its ability to influence skin metabolism may enhance the efficacy of anti-aging products by promoting cellular health and resilience.

Research Studies and Findings

Recent studies have explored various aspects of this compound:

Chemical Reactions Analysis

Aldolase-Catalyzed Cleavage to Pyruvate and Glyoxylate

Human 4-hydroxy-2-oxoglutarate aldolase (hHOGA) cleaves L-4-hydroxy-2-oxoglutaric acid into pyruvate and glyoxylate via a type I aldolase mechanism. This reaction is critical in the 4-hydroxyproline degradation pathway and directly influences oxalate production in primary hyperoxaluria type 3 (PH3) .

Structural studies reveal hHOGA employs novel residue interactions for substrate binding, distinct from bacterial homologs. Mutations linked to PH3 (e.g., R303C, T354I) destabilize the tetramer or active site, potentially reducing activity and causing HOG accumulation .

Transamination with 2-Oxoglutarate

Aspartate aminotransferases (cytosolic GOT1 and mitochondrial GOT2) catalyze the reversible transamination of L-4-hydroxyglutamic acid and 2-oxoglutarate to produce this compound and glutamate .

| Reaction | Enzyme | Gene | Tissue Localization |

|---|---|---|---|

| 4-Hydroxy-L-glutamate + 2-Oxoglutarate ↔ L-4-hydroxy-2-oxoglutarate + Glutamate | Aspartate aminotransferase | GOT1, GOT2 | - Cytosol (GOT1) - Mitochondria (GOT2) |

This reaction equilibrates amino acid and keto acid pools, linking hydroxyproline metabolism to the TCA cycle. Kinetic data for human isoforms remain underexplored, but bacterial analogs show values in the millimolar range .

Oxidative Decarboxylation to Malyl-CoA

The α-ketoglutarate dehydrogenase complex (KDH) oxidizes this compound to L-malyl-CoA in a NAD⁺- and CoA-dependent reaction. This pathway is observed in E. coli and pig heart mitochondria .

| Reaction | Enzyme Complex | Cofactors | Products |

|---|---|---|---|

| L-4-hydroxy-2-oxoglutarate + NAD⁺ + CoA → L-Malyl-CoA + CO₂ + NADH | α-Ketoglutarate dehydrogenase | NAD⁺, CoA | - L-Malyl-CoA - NADH |

This reaction suggests a cyclic oxidation mechanism for glyoxylate detoxification. Stereoselectivity for the L-isomer is critical, as D-4-hydroxy-2-oxoglutarate is not metabolized by KDH .

Bacterial Metabolic Pathways

In Pseudomonas aeruginosa, L-4-hydroxy-2-oxoglutarate participates in aminotransferase reactions linked to leucine, isoleucine, and valine metabolism :

These reactions highlight its role in bacterial nitrogen metabolism and amino acid biosynthesis.

Key Research Findings

-

hHOGA Mechanism : Structural data confirm hHOGA’s tetrameric assembly and substrate-binding residues (Arg158, Tyr143) critical for catalysis .

-

PH3 Implications : PH3-associated mutations (e.g., R303C) disrupt tetramer stability, suggesting loss-of-function rather than hyperactivity .

-

Metabolic Flux : Over 90% of dietary 4-hydroxyproline is metabolized via L-4-hydroxy-2-oxoglutarate, making it a major endogenous glyoxylate source .

This compound’s reactivity underscores its dual role as a metabolic intermediate and a potential biomarker for oxalate-related disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of L-4-hydroxy-2-oxoglutaric acid can be better understood by comparing it with related compounds, including enantiomers, derivatives, and structurally analogous acids. Below is a detailed analysis:

D-4-Hydroxy-2-oxoglutarate (Enantiomer)

- Structure : The D-enantiomer shares the same molecular formula (C₅H₆O₆) and functional groups but differs in stereochemistry at the 4th carbon.

- Biological Role : Documented in the Human Metabolome Database (HMDB) as a γ-keto acid derivative, though its presence in biological systems remains unquantified .

- Key Difference : Enantiomeric specificity often leads to divergent biochemical interactions; the L-form may exhibit distinct metabolic roles compared to the D-form.

Dthis compound Lithium Salt

- Formulation : A racemic mixture stabilized as a lithium salt (C₅H₆O₆·xLi+).

- Properties : Enhanced solubility and stability compared to the free acid, making it suitable for laboratory use .

- Applications : Utilized as a reagent in biochemical research, particularly in studies requiring controlled delivery of the keto acid moiety.

Hexa-2,4-dienoic Acid (Structural Analog)

- Structure: A six-carbon dienoic acid (C₆H₈O₂; CAS 110-44-1) with conjugated double bonds at positions 2 and 4 .

- Contrast : Unlike this compound, it lacks a hydroxyl group and exhibits distinct reactivity due to its conjugated system.

- Applications : Primarily used in industrial settings rather than biochemical contexts.

2-Hydroxy-4-methoxybenzaldehyde (Functional Group Analog)

- Structure : An aromatic aldehyde (C₈H₈O₃; CAS 673-22-3) with hydroxyl and methoxy substituents .

- Contrast : Shares hydroxyl functionality but diverges in backbone structure and applications (e.g., synthesis intermediates vs. metabolic studies).

Comparative Data Table

*Molecular weight based on free acid.

Research Findings and Implications

- Enantiomer-Specific Activity: The D- and L-forms of 4-hydroxy-2-oxoglutaric acid likely differ in metabolic pathways, akin to other chiral compounds (e.g., D- and L-amino acids).

- Derivative Utility : The lithium salt form addresses solubility challenges, facilitating in vitro studies .

- Structural Analogs: Compounds like hexa-2,4-dienoic acid highlight how carbon chain length and conjugation influence chemical behavior and applications .

Preparation Methods

AL2 Aldolase-Catalyzed Synthesis

The enzyme AL2 (Uniprot ID: B7NJZ1) catalyzes the aldol addition of pyruvate to glycolaldehyde under mild conditions:

-

Reagent Mixture : Sodium pyruvate (1 mmol), glycolaldehyde (1.1 mmol), and MgCl₂ (10 μmol) in aqueous solution (pH 7.6).

-

Enzyme Loading : AL2 (10 mg) is added, and the reaction proceeds at 20°C for 24 hours.

-

Product Isolation : Enzyme removal via Ni-NTA chromatography and lyophilization yields HKG quantitatively.

Advantages :

-

Quantitative Conversion : NMR analyses confirm >95% yield with minimal byproducts.

-

Stereochemical Control : The L-configuration is preserved due to the enzyme’s active-site geometry.

4-Hydroxy-2-Oxoglutarate Aldolase (EC 4.1.3.16)

This lyase reversibly cleaves HKG into pyruvate and glyoxylate. While native to arginine/proline metabolism, its reverse activity can synthesize HKG under high substrate conditions:

Structural Insights :

-

Crystal structures (PDB: 1WAU, 2C0A) reveal a conserved catalytic triad (Ser-124, Lys-157, His-190) critical for substrate binding.

Biosynthetic Pathways in Microbial Systems

HKG occurs naturally in Paraburkholderia spp., suggesting potential fermentative production. While extraction protocols remain underexplored, metabolic engineering strategies could harness native pathways:

-

Precursor Pool Augmentation : Overexpression of citrate synthase and isocitrate lyase to boost glyoxylate availability.

-

Aldolase Overexpression : Heterologous expression of AL2 or EC 4.1.3.16 to drive HKG biosynthesis.

Challenges :

-

Low titers in wild-type strains necessitate strain optimization.

-

Downstream purification requires addressing polar byproducts (e.g., 2-oxoglutarate).

Comparative Analysis of Preparation Methods

*Estimated based on stoichiometric ratios.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling L-4-hydroxy-2-oxoglutaric acid in laboratory experiments?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to minimize inhalation of dust or aerosols. Avoid skin contact; if exposure occurs, wash immediately with soap and water for 15 minutes. Store the compound in a tightly sealed container under dry, inert conditions, and segregate from incompatible substances (e.g., strong oxidizers). Emergency eye exposure requires rinsing with water for at least 15 minutes followed by medical consultation .

Q. What analytical techniques are commonly used to quantify this compound in biological samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210–220 nm is standard due to the compound’s carbonyl and hydroxyl groups. For complex matrices, derivatization with 2,4-dinitrophenylhydrazine (DNPH) enhances sensitivity. Nuclear magnetic resonance (NMR) spectroscopy (¹³C and ¹H) can confirm structural integrity, while mass spectrometry (LC-MS/MS) provides high specificity for trace-level detection in metabolic studies. Validate methods using spiked recovery experiments in relevant biological fluids .

Q. How can researchers ensure the stability of this compound during long-term storage?

- Methodological Answer : Store lyophilized samples at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. For solutions, use pH-stable buffers (e.g., phosphate buffer, pH 6.5–7.5) and avoid repeated freeze-thaw cycles. Monitor degradation via periodic HPLC analysis, comparing peak area ratios against freshly prepared standards. Include antioxidant stabilizers like 0.1% EDTA in aqueous formulations if required .

Advanced Research Questions

Q. How should experimental designs be optimized to study the metabolic role of this compound in cellular pathways?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to track metabolic flux in cell cultures. Combine knockout models (e.g., CRISPR-Cas9 for enzyme genes like hydroxyacid dehydrogenase) with targeted metabolomics to identify pathway dependencies. Control variables such as oxygen tension and nutrient availability, as these influence intracellular accumulation. Validate findings via parallel assays (e.g., enzymatic activity measurements and RNA-seq) to correlate metabolite levels with gene expression .

Q. What strategies resolve discrepancies in reported kinetic parameters for this compound in enzyme-catalyzed reactions?

- Methodological Answer : Standardize assay conditions (pH, temperature, cofactor concentrations) across replicates. Use isothermal titration calorimetry (ITC) to directly measure binding affinities and rule out spectrophotometric interference. Perform global kinetic fitting (e.g., using COPASI software) to account for substrate inhibition or allosteric effects. Cross-validate results with independent techniques like stopped-flow spectroscopy or X-ray crystallography to confirm mechanistic hypotheses .

Q. How can researchers address challenges in isolating this compound from complex biological mixtures?

- Methodological Answer : Employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 with ion-exchange groups) to separate acidic metabolites. Optimize elution gradients using pH-adjusted mobile phases (e.g., 0.1% formic acid in acetonitrile). For low-abundance samples, enrich via derivatization (e.g., trimethylsilylation for GC-MS compatibility). Validate purity using orthogonal techniques such as capillary electrophoresis (CE) or 2D NMR .

Q. What statistical approaches are recommended for analyzing dose-response relationships involving this compound in toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation or log-logistic curves) to estimate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Incorporate mixed-effects models if data include batch or temporal variability. For omics-scale datasets, apply false discovery rate (FDR) corrections and pathway enrichment analysis (e.g., KEGG, Reactome) to prioritize biologically relevant outcomes .

Data Management and Reporting

Q. How should raw data from studies on this compound be documented and shared?

- Methodological Answer : Organize raw data (e.g., chromatograms, spectra) in structured repositories like MetaboLights or Zenodo, adhering to FAIR principles. Include metadata such as instrument parameters, calibration curves, and batch IDs. In publications, summarize processed data (e.g., kinetic constants) in tables with error margins (SD/SEM) and deposit raw datasets in supplementary appendices. Use version-control tools (e.g., Git) for collaborative analysis pipelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.